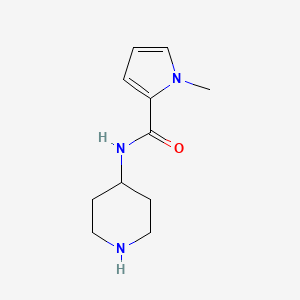

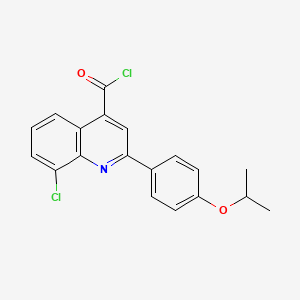

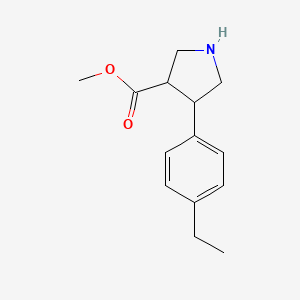

6-(2,5-Dichlorophenyl)pyridazin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2,5-Dichlorophenyl)pyridazin-3-ol, involves various methods. One method includes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Scientific Research Applications

Antifungal Applications

6-(2,5-Dichlorophenyl)pyridazin-3-ol: and its derivatives have shown promising results as antifungal agents. They have been tested against various fungal strains such as G. zeae, F. oxysporum, and C. mandshurica, displaying good antifungal activities. The introduction of specific substituents can enhance these properties, making these compounds valuable in the development of new antifungal medications .

Antitumor Agents

Pyridazine derivatives, including 6-(2,5-Dichlorophenyl)pyridazin-3-ol , have been identified as potential antitumor agents. Their ability to interfere with the proliferation of cancer cells makes them a subject of interest in oncological research, where they could lead to the development of novel cancer therapies .

Agricultural Science

In the field of agricultural science, these compounds are explored for their potential as plant growth regulators and crop protection agents. Their bioactivity can be utilized to protect crops from fungal infections and improve yield, which is crucial for food security and sustainable agriculture practices .

Anti-Inflammatory Agents

The anti-inflammatory properties of pyridazine derivatives make them candidates for the treatment of inflammatory diseases. By modulating the body’s inflammatory response, they could be used to develop new medications for conditions such as arthritis and other chronic inflammatory disorders .

Pharmacological Significance

The versatility of 6-(2,5-Dichlorophenyl)pyridazin-3-ol makes it a pharmacophore of medicinal significance. It has been evaluated for various pharmacological activities, including vasorelaxant activity, which could be beneficial in treating cardiovascular diseases .

Antimicrobial Activity

These compounds have also been studied for their antimicrobial properties. They could be used to create new antibiotics to combat resistant bacterial strains, addressing one of the major challenges in modern medicine .

Herbicidal Applications

The herbicidal potential of pyridazine derivatives is another area of application. They can be formulated into herbicides to control unwanted vegetation, contributing to agricultural management and environmental conservation .

properties

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLZOMLJHYGPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dichlorophenyl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

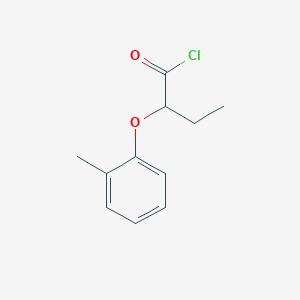

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462627.png)